4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate; reactions are usually performed in aqueous or alcoholic solutions.
Major Products Formed
Substitution: Azides, thiocyanates, amines.
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can function as a receptor antagonist by blocking the binding of endogenous ligands . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound is similar in structure but lacks the additional pyrazole ring.
1-Methyl-4-bromopyrazole: Another similar compound with a simpler structure.
Uniqueness
4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide additional sites for functionalization and enhance its versatility in chemical synthesis. The presence of both bromine and methyl groups allows for diverse chemical modifications, making it a valuable intermediate in the development of new compounds with potential biological and industrial applications .
Properties
Molecular Formula |
C8H10BrN5 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c1-13-3-2-6(11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12) |
InChI Key |
SAFGQPOOQSSTTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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